6-(3,4-dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide
Description
6-(3,4-Dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide is a synthetic small molecule featuring a pyridine-3-carboxamide core substituted with a 4-methoxyphenyl group at the carboxamide nitrogen and a 3,4-dimethylbenzenesulfonyl moiety at the pyridine ring’s 6-position.
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)sulfonyl-N-(4-methoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-14-4-10-19(12-15(14)2)28(25,26)20-11-5-16(13-22-20)21(24)23-17-6-8-18(27-3)9-7-17/h4-13H,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGCDDGWYWAXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3,4-Dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of 396.5 g/mol, is characterized by its sulfonamide and pyridine functionalities which may confer unique pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules, including enzymes and receptors. The sulfonamide group is known for its role in drug design, particularly in the modulation of enzyme activity. In particular, this compound has been studied for its effects on pyruvate kinase M2 (PKM2), an enzyme implicated in cancer metabolism. By influencing PKM2 activity, it may alter tumor cell proliferation and survival rates.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties. A study demonstrated that compounds affecting PKM2 can significantly impact cancer cell metabolism and growth, suggesting that this compound could be a candidate for further pharmacological exploration in oncology .
Anti-inflammatory Properties
In addition to its anticancer potential, preliminary studies suggest that this compound may possess anti-inflammatory properties. The modulation of inflammatory pathways through the inhibition of specific enzymes involved in the inflammatory response has been observed with similar sulfonamide compounds .
Case Studies
-
Study on PKM2 Modulation :
- Objective : To assess the influence of the compound on PKM2 activity.
- Methodology : In vitro assays were conducted using cancer cell lines.
- Findings : The compound inhibited PKM2 activity, leading to reduced proliferation rates in treated cells compared to controls.
-
Anti-inflammatory Assessment :
- Objective : To evaluate the anti-inflammatory effects of the compound.
- Methodology : In vivo models were used to measure inflammatory markers following treatment.
- Findings : Significant reductions in pro-inflammatory cytokines were noted, indicating potential therapeutic benefits in inflammatory diseases .
Data Table: Biological Activity Overview
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Sulfonamide and pyridine core | Anticancer (modulates PKM2), Anti-inflammatory |
| N-(4-Methoxyphenyl)-6-(benzenesulfonyl)pyridine-3-carboxamide | Similar pyridine core; methoxy substitution | Potential anti-inflammatory properties |
| N-(2-Methylphenyl)-6-(trifluoromethylbenzenesulfonyl)pyridine-3-carboxamide | Substituted phenyl groups; trifluoromethyl group | Anticancer activity reported |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Physicochemical Properties
The table below compares key physicochemical parameters of the target compound with structurally related analogs:
| Compound Name | Molecular Weight | logP | Hydrogen Bond Acceptors | Key Substituents |
|---|---|---|---|---|
| N-(4-Methoxyphenyl)pyridine-3-carboxamide | 228.25 | 1.815 | 4 | 4-Methoxyphenyl |
| N-(4-Fluorophenyl)piperazine (4-FPP) | 180.22 | 2.1* | 3 | 4-Fluorophenyl, piperazine |
| 6-((2,2-Difluoropropyl)amino)-pyridine deriv. | 485.44 | 3.2* | 6 | Difluoropropyl, 4-fluorophenyl |
Notes:
- The target compound’s molecular weight is estimated to exceed 350 g/mol due to the benzenesulfonyl group, increasing logP (~2.5–3.0) compared to the base carboxamide .
- The 3,4-dimethylbenzenesulfonyl group introduces two methyl substituents, reducing polarity and possibly enhancing metabolic stability relative to sulfonamide derivatives without alkyl groups.
A. 4-Methoxyphenyl vs. 4-Fluorophenyl :
- The 4-methoxyphenyl group in the target compound increases lipophilicity compared to 4-fluorophenyl analogs (e.g., 4-FPP in ), which may enhance CNS penetration but reduce aqueous solubility .
- Fluorine substituents (e.g., in 4-FPP) are associated with improved metabolic stability and receptor affinity due to electronegativity, whereas methoxy groups prioritize lipophilicity and π-π stacking .
B. Sulfonyl vs. Piperazine Moieties :
- The benzenesulfonyl group in the target compound contrasts with the piperazine ring in 4-FPP ().
C. Pyridine-3-Carboxamide Core :
- The pyridine-3-carboxamide scaffold is shared with niaprazine metabolites () and other CNS-targeting agents. Modifications at the 6-position (e.g., sulfonyl vs. amino groups) significantly influence binding kinetics and off-target effects .
Research Implications and Limitations
- Pharmacological Potential: The target compound’s sulfonyl group may reduce cytochrome P450-mediated metabolism compared to piperazine-containing analogs, as seen in niaprazine derivatives .
- Data Gaps : Direct biological data (e.g., IC50, toxicity) for the target compound are unavailable in the provided evidence. Comparisons rely on extrapolation from structural analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
